REACTION_CXSMILES
|
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9][OH:10].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].Cl[CH2:20][CH2:21][N:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1>CC(=O)CC>[OH:10][CH2:9][C:2]1[O:3][CH:4]=[C:5]([O:8][CH2:20][CH2:21][N:22]2[CH2:26][CH2:25][CH2:24][CH2:23]2)[C:6](=[O:7])[CH:1]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
C1=C(OC=C(C1=O)O)CO
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
ClCCN1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Type
|
CUSTOM
|
Details
|
is stirred at
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
ADDITION
|
Details
|
Water is added
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×100 mL) and ethyl acetate (6×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The eluate is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
crystallized with hexane/ethyl acetate (2/1)
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid, 3.05 g, (6%)
|
Name
|
|
Type
|
|
Smiles
|
OCC=1OC=C(C(C1)=O)OCCN1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |